molecular formula C5H9ClF3N B1442555 (1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride CAS No. 1338377-73-3

(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Cat. No. B1442555
M. Wt: 175.58 g/mol
InChI Key: SYGCZMSQFRLXRX-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) can be used .

Scientific Research Applications

Enantioselective Synthesis of Cyclopropane Derivatives

The compound has been pivotal in the development of enantioselective processes for generating trifluoromethyl-substituted cyclopropanes. This is achieved through cobalt-catalyzed reactions, providing high enantiomeric excess, diastereomeric ratio, and yield. Such cyclopropanes are valuable building blocks in drug discovery, showcasing the compound's utility in accessing new chemical entities (Morandi, Mariampillai, & Carreira, 2011).

Utility in Organic Transformations

  • Aqueous Derivatization of Carboxylic Acids : It has been used for the rapid derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives, showcasing its application in enhancing the detection capabilities of various analytical techniques (Ford, Burns, & Ferry, 2007).
  • Cycloaddition Reactions : Demonstrates its reactivity in cycloaddition reactions to form cyclopropanes and pyrazolines, underlining its versatility in creating complex molecular structures (Atherton & Fields, 1968).
  • Radical Ring-Opening Reactions : Explored for its potential in radical ring-opening reactions under aerobic conditions, highlighting its unique reactivity profile and its application in synthesizing novel organic compounds (Wimalasena, Wickman, & Mahindaratne, 2001).

Applications in Fluorine Chemistry

It serves as a precursor for the generation of trifluoromethylated and other fluorinated derivatives, crucial for the development of bioisosteres and pharmaceuticals. These applications demonstrate the compound's importance in fluorine chemistry and drug development processes (Cyr et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, potential for causing irritation or sensitization, and any precautions that need to be taken when handling the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed .

properties

IUPAC Name

(1S)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCZMSQFRLXRX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride

CAS RN

1338377-73-3
Record name (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 2
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 3
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 4
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 6
(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.